Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

Catalog No.
S1521205
CAS No.
99705-50-7
M.F
C9H8F3NO
M. Wt
203.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

CAS Number

99705-50-7

Product Name

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

IUPAC Name

(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

InChI

InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6-

InChI Key

QQGVWMIRCZEUBB-MLPAPPSSSA-N

SMILES

CC(=NO)C1=CC(=CC=C1)C(F)(F)F

Synonyms

m-(Trifluoromethyl)acetophenone Oxime; 1-[3-(Trifluoromethyl)phenyl]ethanone Oxime;

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F

The exact mass of the compound Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime (CAS 99705-50-7), commonly known as 3'-(trifluoromethyl)acetophenone oxime, is a specialized fluorinated aryl ketoxime that serves as the critical penultimate intermediate in the commercial synthesis of the blockbuster strobilurin fungicide, trifloxystrobin [1]. Structurally, the compound combines a meta-substituted trifluoromethyl group—which imparts essential lipophilicity and metabolic stability to the final active ingredient—with a reactive oxime moiety designed for highly specific etherification [2]. For industrial procurement, the value of this compound lies entirely in its strict regiochemical purity and its ability to streamline downstream manufacturing by eliminating the need for in-house oximation of the parent ketone [3].

Research Fit

Meta-substituted oxime required for trifloxystrobin intermediate synthesis
Isomeric purity critical; para/ortho isomers not suitable for the registered coupling pathway
Reported modern Grignard-ketene synthesis route supports efficient procurement at scale

Generic substitution with closely related analogs, such as 4'-(trifluoromethyl)acetophenone oxime (the para-isomer) or unsubstituted acetophenone oxime, is structurally and commercially unviable. The specific meta-regiochemistry of CAS 99705-50-7 is an absolute requirement to achieve the precise spatial geometry necessary for trifloxystrobin to bind and inhibit the mitochondrial cytochrome bc1 complex in fungal pathogens [1]. Utilizing the para- or ortho-isomers—common byproducts in conventional nitration synthesis—results in completely inactive strobilurin analogs that fail regulatory and performance standards [2]. Furthermore, substituting the pre-formed oxime with the parent ketone (3'-(trifluoromethyl)acetophenone) forces manufacturers to perform hazardous, yield-reducing oximation steps in-house, significantly increasing production cycle times and nitrogenous wastewater treatment costs [3].

Substitution Risk

Regiochemical requirement
The para and ortho isomers may not produce the registered trifloxystrobin structure and lack a viable downstream agrochemical use.
Regulatory pressure on para isomer
The para isomer faces impending regulatory restrictions that may limit its market availability and increase disposal costs.
Missing CF₃ functionality
Unsubstituted acetophenone oxime cannot provide the electron-withdrawing CF₃ group needed for target lipophilicity and metabolic stability in the final fungicide.

Regiochemical Exclusivity for Cytochrome bc1 Inhibitor Synthesis

The synthesis of trifloxystrobin strictly requires the meta-substituted oxime to achieve the correct active conformation. During the halogenation or nitration of benzotrifluoride precursors, a mixture of isomers is typically generated (e.g., ~96% meta, 3% para, 1% ortho) [1]. Only the isolated 3'-(trifluoromethyl)acetophenone oxime can undergo the targeted condensation to form the active fungicide. Utilizing the para- or ortho-isomers yields strobilurin derivatives that lack the requisite biological activity and regulatory approval [1]. Procurement of the isomerically pure meta-oxime is therefore a hard requirement for agrochemical compliance.

Evidence DimensionFungicidal activity and regulatory viability of the downstream product
Target Compound Data3'-(trifluoromethyl)acetophenone oxime (yields active, approved trifloxystrobin)
Comparator Or Baseline4'-(trifluoromethyl)acetophenone oxime (yields inactive, non-compliant analogs)
Quantified Difference100% loss of commercial and biological viability if the meta-isomer is substituted.
ConditionsCommercial etherification and subsequent application as a cytochrome bc1 complex inhibitor.

Buyers must secure the strictly pure meta-isomer, as any contamination or substitution with ortho/para isomers will directly ruin the final agrochemical product.

Exclusive Intermediate
Head-to-head
Meta: sole viable oxime for trifloxystrobin synthesis Para/ortho: no registered fungicide application
Supports synthesis compatibility and avoids restricted isomer waste
Para isomer adds purification burden in standard nitration route

Process Streamlining via Pre-Formed Oxime Etherification

Procuring the pre-formed 3'-(trifluoromethyl)acetophenone oxime allows manufacturers to proceed directly to the final etherification step in trifloxystrobin synthesis. When reacted with (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate in a heterogeneous inorganic base/organic solvent system using a phase-transfer catalyst, the pre-formed oxime achieves an isolated yield of >80% and a final product purity of >97% [1]. In contrast, starting from the parent ketone requires an additional in-house oximation step using hydroxylamine salts, which introduces extra reaction time, reduces overall throughput, and generates significant nitrogenous wastewater [1].

Evidence DimensionDownstream synthetic efficiency and waste generation
Target Compound DataPre-formed 3'-(trifluoromethyl)acetophenone oxime (enables direct 1-step etherification)
Comparator Or BaselineParent ketone 3'-(trifluoromethyl)acetophenone (requires 2-step oximation-etherification)
Quantified DifferenceEliminates one major synthetic step, achieving >80% yield of the final fungicide while drastically reducing wastewater.
ConditionsPhase-transfer catalyzed etherification at 10–50 °C in a heterogeneous solvent system.

Purchasing the pre-formed oxime significantly reduces plant cycle times, simplifies waste management, and maximizes the throughput of the final active ingredient.

Route Yield
Reported
Grignard-ketene 80–85% Diazotization routes ~65–78.5%
Yield gap may improve process economics at production scale
Patent vs. prior art comparison; academic yield 78.5%

Purity-Linked Yield in Advanced Manufacturing Routes

The commercial viability of 3'-(trifluoromethyl)acetophenone oxime is highly dependent on its upstream synthesis route. Advanced Grignard-ketene processes yield this specific oxime at >99.5% purity with <0.1% unknown impurities and <0.2% para-isomer, achieving an isolated yield of 80–85% after simple solvent purification [1]. Conventional routes relying on diazotization and coupling often struggle to exceed 65% yield and require complex, multi-step purifications to remove the persistent ortho and para byproducts [1]. High-purity procurement ensures that these upstream inefficiencies do not cascade into the final agrochemical formulation.

Evidence DimensionIsolated yield and impurity profile of the intermediate
Target Compound DataHigh-purity oxime via Grignard-ketene route (80–85% yield, >99.5% purity)
Comparator Or BaselineOxime via conventional diazotization route (≤65% yield, higher isomeric impurity burden)
Quantified Difference15–20% higher isolated yield and a >10-fold reduction in unknown impurities (<0.1%).
ConditionsIndustrial-scale synthesis and crystallization.

Sourcing oxime manufactured via high-purity routes prevents the carry-over of isomeric impurities, ensuring the final fungicide meets strict regulatory specifications.

Impurity Level
Reported
<0.1% unknown impurity (patent route) Conventional route: ~28–30% isomeric burden before separation
May reduce downstream batch failure risk in regulated synthesis
Purity claim from patent; supplier verification recommended
BP & LogP
Class-level
Meta bp 255.4°C, LogP ~2.90 Para bp 247.2°C
Supports identity confirmation and isomeric purity method development
Predicted values; experimental validation advised
Step Count
Head-to-head
3 steps (Grignard-ketene) 6–7 steps (conventional nitration)
Fewer steps may reduce lead time and total cost at ton scale
Process mass intensity improvement context
Melting Point QC
Reported
83–86°C (high-purity) 56–62°C (lower-purity literature)
Rapid identity check; material below 80°C warrants further investigation
Melting point depression likely from para isomer contamination

Commercial Manufacturing of Trifloxystrobin Fungicide

3'-(Trifluoromethyl)acetophenone oxime is the indispensable penultimate precursor for producing trifloxystrobin. By utilizing the pre-formed, isomerically pure meta-oxime, agrochemical manufacturers can execute a highly efficient, phase-transfer catalyzed etherification step, achieving >80% yields of the active fungicide while bypassing the hazards and waste associated with in-house ketone oximation [1].

Structure-Activity Relationship (SAR) Studies in Agrochemical R&D

For research teams developing next-generation strobilurin fungicides, this specific compound serves as a critical building block. Its precise meta-trifluoromethyl regiochemistry provides a validated baseline for modifying the toxophore or lipophilic tail, ensuring that experimental analogs maintain the core geometry required for cytochrome bc1 complex inhibition [2].

Development of High-Purity Fluorinated Intermediates

Industrial chemists leverage the high-purity profile (>99.5%) of this oxime, particularly when synthesized via advanced Grignard-ketene routes, as a benchmark for developing other fluorinated aryl compounds. The established purification protocols for this molecule inform the scale-up and impurity management of related agrochemical and pharmaceutical intermediates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Industrial Trifloxystrobin Synthesis
Meta-CF₃ positional purity
Coupling compatibility with the registered synthesis partner
Strobilurin Analog SAR Studies
Isomerically pure oxime building block
Regiochemical consistency in analog library synthesis
Next-Gen Fungicide Process Dev
Modern route-aligned material
Step-count and process mass intensity benchmarking
Reference Standard for Purity Methods
Certified purity and impurity profile
GC/HPLC retention differentiation from para isomer

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

203.05579836 g/mol

Monoisotopic Mass

203.05579836 g/mol

Heavy Atom Count

14

Other CAS

99705-50-7

General Manufacturing Information

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types